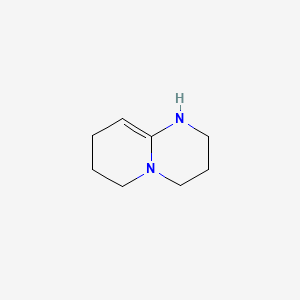

1,5-Diazabicyclo(4.4.0)dec-6-ene

Beschreibung

Contextualization within Bicyclic Amidine Chemistry and Organocatalysis

Bicyclic amidines are a class of strong organic bases that have found extensive use in organic synthesis due to their high basicity, coupled with low nucleophilicity and good solubility in a wide range of solvents. google.com This combination of properties allows them to act as effective non-nucleophilic bases for promoting elimination and condensation reactions, among others. The most prominent members of this family are DBU and DBN, which are established reagents in numerous synthetic transformations. thermtest.se

Organocatalysis refers to the acceleration of chemical reactions through the use of substoichiometric amounts of a small organic molecule. Bicyclic amidines are a cornerstone of base-organocatalysis. They can function as catalysts in various ways, such as by deprotonating substrates to generate reactive nucleophiles or by activating molecules through hydrogen bonding. epa.govwikipedia.org For instance, bicyclic amidines have been shown to trigger cyclization reactions by acting as a nucleophilic initiator. acs.orgnih.gov The catalytic activity of these bases is not solely dependent on their basicity; nucleophilicity and the structural framework play integral roles. acs.org DBD fits within this context as a structural analogue of DBU and DBN, featuring a [4.4.0] bicyclic system. Research into compounds like DBD helps to delineate the subtle structural and electronic factors that govern the reactivity and selectivity of this important class of organocatalysts.

Table 2: Comparison of Common Bicyclic Amidine and Guanidine (B92328) Bases

| Compound | Abbreviation | Structure | pKa (in CH₃CN) |

|---|---|---|---|

| 1,5-Diazabicyclo[4.3.0]non-5-ene | DBN |  |

~24.3 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU |  |

~24.3 |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD |  |

~26.0 researchgate.net |

Note: pKa values are approximate and can vary based on measurement conditions. The pKa for DBN and DBU are from reference thermtest.se.

Historical Evolution of Research on Bicyclic Amidine Bases in Synthetic Methodologies

The development of bicyclic amidines as reagents in organic synthesis has a history spanning several decades. An early known process for their preparation involved the cyclization of N-(ω-aminoalkyl)lactams by heating them with acidic catalysts. google.com The utility of compounds like DBU and DBN as strong yet hindered bases for promoting dehydrohalogenation reactions was recognized in the 1960s and 1970s, leading to their commercial availability and widespread adoption. wikipedia.org

Over time, the role of these compounds evolved from stoichiometric bases to versatile organocatalysts. Researchers began to explore their use in a broader array of transformations, including esterifications, transesterifications, and Michael additions. wikipedia.orgresearchgate.net This expansion was driven by a growing interest in metal-free catalysis and the need for mild and selective reaction conditions. The success of DBU, DBN, and the related bicyclic guanidine 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) spurred investigations into other structural analogues. researchgate.netmdpi.com This led to the synthesis and study of compounds with varied ring sizes and substitution patterns to fine-tune their steric and electronic properties, which is the context in which research on the 1,5-diazabicyclo[4.4.0]dec-5-ene scaffold, including DBD, emerged. nih.gov

Significance of 1,5-Diazabicyclo(4.4.0)dec-6-ene as a Research Target in Catalysis

The primary significance of 1,5-diazabicyclo[4.4.0]dec-6-ene in current research lies in its status as a member of a "little-studied class of compounds". nih.gov Unlike DBU or DBN, DBD is not yet a common, off-the-shelf reagent. Its importance is therefore rooted in the development of novel synthetic methodologies to access its unique bicyclic framework, which in turn enables the exploration of its potential properties and applications.

A key piece of research highlighted the development of a general and efficient route to substituted 1,5-diazabicyclo[4.4.0]dec-5-enes. This method involves the hydrogenation of readily available pyrido[1,2-a]pyrimidines over a rhodium on alumina (B75360) catalyst, which provides the target amidinium salts in excellent yields (>95%). nih.gov This synthetic advancement is significant because it opens a door to a wide variety of novel substituted DBD analogues that were previously difficult to access. The impetus for this methodological study was the attempted total synthesis of cinachyramine, a novel marine alkaloid, demonstrating that the DBD scaffold is a relevant structural motif in natural products. nih.gov Therefore, the significance of DBD is currently less about its established catalytic applications and more about its role as a synthetic target that drives the innovation of new chemical reactions and provides access to a new, underexplored area of chemical space for potential use in catalysis and medicinal chemistry.

Table 3: Synthesis of Substituted 1,5-Diazabicyclo[4.4.0]dec-5-ene Amidinium Salts

| Starting Material (Pyrido[1,2-a]pyrimidine) | Catalyst | Conditions | Product (Amidinium Salt) | Yield |

|---|---|---|---|---|

| 2,4-Dimethylpyrido[1,2-a]pyrimidine | 5% Rh/Al₂O₃ | H₂ (3 atm), EtOH, 18 h | 7,9-Dimethyl-1,5-diazabicyclo[4.4.0]dec-5-ene salt | >95% |

| 2,3,4-Trimethylpyrido[1,2-a]pyrimidine | 5% Rh/Al₂O₃ | H₂ (3 atm), EtOH, 18 h | 7,8,9-Trimethyl-1,5-diazabicyclo[4.4.0]dec-5-ene salt | >95% |

| 2-Methyl-4-oxo-pyrido[1,2-a]pyrimidine perchlorate (B79767) | 5% Rh/Al₂O₃ | H₂ (3 atm), EtOH, 18 h | 9-Methyl-7-oxo-1,5-diazabicyclo[4.4.0]dec-5-ene salt | 95% |

Source: Data adapted from research on the synthesis of 1,5-diazabicyclo[4.4.0]dec-5-enes. nih.gov

Eigenschaften

IUPAC Name |

2,3,4,6,7,8-hexahydro-1H-pyrido[1,2-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-2-6-10-7-3-5-9-8(10)4-1/h4,9H,1-3,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYDYSSRJIVQDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C2NCCCN2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173281 | |

| Record name | 1,5-diazabicyclo(4.4.0)dec-6-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19616-52-5 | |

| Record name | 1,5-diazabicyclo(4.4.0)dec-6-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019616525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-diazabicyclo(4.4.0)dec-6-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 1,5 Diazabicyclo 4.4.0 Dec 6 Ene and Its Derivatives

Cyclization Reactions for Bicyclic Amidine Core Construction

The formation of the core bicyclic amidine structure of 1,5-Diazabicyclo(4.4.0)dec-6-ene, often referred to as DBD, involves cyclization strategies that build the fused ring system. These methods primarily focus on creating the necessary precursor which can then be transformed into the final dec-6-ene ring system.

Strategies Involving Amine and Carbonyl Condensations

A key strategy for constructing the precursor to the 1,5-diazabicyclo[4.4.0]dec-5-ene system involves the condensation of an amine with a carbonyl-containing compound. pearson.comwikipedia.orgyoutube.comyoutube.com A well-documented route utilizes the reaction between 2-aminopyridine (B139424) and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov This condensation reaction does not directly yield the target molecule but forms a pyrido[1,2-a]pyrimidine (B8458354), which serves as a stable intermediate. nih.gov

For instance, the condensation of 2-aminopyridine with 1,1,3,3-tetraethoxypropane (B54473) in the presence of perchloric acid and ethanol (B145695) at elevated temperatures produces the corresponding pyrido[1,2-a]pyrimidinium perchlorate (B79767) salt in high yield. nih.gov Similarly, using a substituted dicarbonyl compound like 3,3-dimethoxybutan-2-one (B1329833) leads to the formation of a methyl-substituted pyrido[1,2-a]pyrimidinium salt. nih.gov These reactions are foundational, creating the fused heterocyclic system that is a direct precursor to the desired bicyclic amidine. nih.gov

Table 1: Synthesis of Pyrido[1,2-a]pyrimidine Precursors via Condensation

| Starting Amine | Carbonyl Compound/Equivalent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | 1,1,3,3-Tetraethoxypropane | EtOH, 60% HClO₄, 80°C, 2h | Pyrido[1,2-a]pyrimidinium perchlorate | 86% | nih.gov |

| 2-Amino-3-hydroxypyridine | 1,1,3,3-Tetraethoxypropane | EtOH, 60% HClO₄, 80°C | 7-Hydroxypyrido[1,2-a]pyrimidinium perchlorate | 85% | nih.gov |

| 2-Aminopyridine | 3,3-Dimethoxybutan-2-one | MeOH, 70% HClO₄, 25°C, 24h | 2-Methylpyrido[1,2-a]pyrimidinium perchlorate | 61% | nih.gov |

Routes from Guanidine (B92328) Precursors

While bicyclic guanidines such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are important superbases in organic synthesis, the preparation of 1,5-diazabicyclo(4.4.0)dec-6-ene from guanidine precursors is not a commonly reported pathway in the researched literature. epa.govarkat-usa.orgacs.orgresearchgate.net The synthesis of bicyclic guanidines themselves can be complex and lengthy. arkat-usa.org The primary synthetic focus for the 1,5-diazabicyclo(4.4.0)dec-6-ene structure appears to originate from diamine or amino-heterocycle precursors rather than pre-formed guanidines.

Synthesis via Alkyl Halide Reactivity

Synthetic routes to the 1,5-diazabicyclo(4.4.0)dec-6-ene core that rely on the reactivity of alkyl halides are not prominently featured in the available scientific literature. The construction of the bicyclic amidine framework is more commonly achieved through the cyclization and subsequent modification of specifically designed precursors as detailed in the other sections.

Hydrogenation-Based Approaches for Dec-6-ene Ring System Formation

A highly effective and general method for forming the 1,5-diazabicyclo[4.4.0]dec-6-ene ring system is through the hydrogenation of the pyrido[1,2-a]pyrimidine intermediates. nih.gov This approach reduces the pyridine (B92270) ring of the precursor, thereby creating the saturated piperidine (B6355638) portion of the final bicyclic structure. nih.gov

The hydrogenation is typically carried out using a rhodium on alumina (B75360) (Rh/Al₂O₃) catalyst under a hydrogen atmosphere (e.g., 3 atm). nih.gov This reaction efficiently converts the pyrido[1,2-a]pyrimidinium salts into the corresponding 1,5-diazabicyclo[4.4.0]dec-5-enium salts in excellent yields, often exceeding 95%. nih.gov This step is crucial as it establishes the final bicyclic amidinium framework. nih.gov

Table 2: Hydrogenation of Pyrido[1,2-a]pyrimidine Precursors

| Starting Material | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyrido[1,2-a]pyrimidinium perchlorate | 5% Rh/Al₂O₃ | EtOH, 3 atm H₂, 18h | 1,5-Diazabicyclo[4.4.0]dec-5-enium perchlorate | 95% | nih.gov |

| 7-Hydroxypyrido[1,2-a]pyrimidinium perchlorate | 5% Rh/Al₂O₃ | 3 atm H₂ | 7-Hydroxy-1,5-diazabicyclo[4.4.0]dec-5-enium perchlorate | 97% | nih.gov |

| 2-Methylpyrido[1,2-a]pyrimidinium perchlorate | 5% Rh/Al₂O₃ | EtOH, 3 atm H₂, 18h | 2-Methyl-1,5-diazabicyclo[4.4.0]dec-5-enium perchlorate | 95% | nih.gov |

Scalable Synthetic Routes for Academic and Industrial Applications

The starting materials, such as 2-aminopyridine and 1,3-dicarbonyl equivalents, are generally accessible. The hydrogenation, while requiring a precious metal catalyst, is highly efficient, with effective conversion noted even with low catalyst loading (0.5% Rh). nih.gov The isolation of the product as a stable amidinium salt simplifies handling and purification on a larger scale. nih.gov This route's practicality and high efficiency suggest its viability for producing significant quantities of the compound. nih.govnih.gov

Purity and Characterization Challenges in 1,5-Diazabicyclo(4.4.0)dec-6-ene Synthesis

A significant challenge in the synthesis of 1,5-diazabicyclo(4.4.0)dec-6-ene lies in the isolation and handling of the free amidine base. nih.gov While the amidinium salts, such as the perchlorate salt, are stable and can be easily isolated, the free amidine is highly susceptible to hydrolysis. nih.gov This instability can lead to the formation of N-aminopropyl lactam as a hydrolysis product, complicating purification and storage. nih.gov

To obtain the pure free amidine, a specific workup is required. This involves passing a solution of the amidinium salt (e.g., in dichloromethane) through an ion-exchange resin, such as DOWEX 550A (OH⁻ form), to remove the counter-ion. nih.gov Subsequent concentration and purification by evaporative distillation can yield the free amidine in high purity (>95%). nih.gov The hygroscopic and reactive nature of the free base necessitates careful handling under inert conditions to prevent degradation. nih.govosf.io

Fundamental Principles of 1,5 Diazabicyclo 4.4.0 Dec 6 Ene Catalysis and Reactivity

Mechanisms of Proton Abstraction and Base-Catalyzed Processes

1,5-Diazabicyclo(4.4.0)dec-6-ene (a related compound to DBN) is recognized as a strong organic base with a pKa of its conjugate acid around 12.5. san-apro.co.jp This inherent basicity is central to its catalytic function, which primarily proceeds through proton abstraction.

In many instances, 1,5-Diazabicyclo(4.4.0)dec-6-ene functions as a non-nucleophilic base. This means it has a strong ability to remove a proton (a Brønsted-Lowry base) but a low tendency to act as a nucleophile, which would involve forming a covalent bond with an electrophilic center. wikipedia.orgyoutube.com Its sterically hindered structure prevents it from easily attacking electrophilic atoms. wikipedia.org This characteristic is crucial in reactions where nucleophilic side reactions are undesirable. For example, in elimination reactions, it selectively promotes the removal of a proton to form a double bond (E2 elimination) rather than substituting a leaving group. wikipedia.org

The non-nucleophilic nature of bases like DBN is attributed to their bulky structure, which allows for the approach of a small proton but inhibits the formation of more complex transition states required for nucleophilic attack and alkylation. wikipedia.org

Despite its classification as a non-nucleophilic base, there are specific reaction contexts where 1,5-Diazabicyclo(4.4.0)dec-6-ene and its close relative, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can act as nucleophilic catalysts. nih.govsigmaaldrich.com In these mechanisms, the amidine nitrogen directly attacks an electrophilic center to form a reactive intermediate. nih.govnumberanalytics.comlibretexts.org

A key example is the acylation of alcohols or pyrroles. sigmaaldrich.comresearchgate.net In these reactions, DBN can attack the acylating agent (e.g., an anhydride) to form a highly reactive acyl-amidinium intermediate. This intermediate is then more susceptible to attack by the primary nucleophile (the alcohol or pyrrole), leading to the acylated product and regeneration of the DBN catalyst. researchgate.net This dual activation, where DBN activates the acylating agent, showcases its bifunctional character. researchgate.net

The general principle of nucleophilic catalysis involves the catalyst forming a covalent intermediate with the substrate. numberanalytics.comlibretexts.org This new intermediate is more reactive towards the final nucleophile than the original substrate. The catalyst is then regenerated in a subsequent step. youtube.com

Influence of Bicyclic Amidine Structure on Reactivity and Selectivity

The bicyclic structure of 1,5-Diazabicyclo(4.4.0)dec-6-ene is fundamental to its reactivity and selectivity. google.com The fused ring system locks the amidine functionality in a specific conformation, which enhances the basicity and accessibility of the lone pair on the sp²-hybridized nitrogen atom. researchgate.net This rigid framework contributes to its high basicity compared to acyclic amines. google.com

The steric hindrance provided by the bicyclic structure is a key factor in directing selectivity. wikipedia.org For instance, in the regioselective acylation of diols, the bulky nature of the DBN-acyl intermediate can favor reaction at the less sterically hindered hydroxyl group. researchgate.net

The size of the rings in the bicyclic system also plays a role. Compared to its larger ring analogue, DBU, DBN (with a [4.3.0] ring system) can exhibit different reactivity and selectivity profiles due to subtle differences in steric hindrance and basicity. nih.gov While both are strong bases, these structural variations can be exploited to fine-tune reaction outcomes. san-apro.co.jpacs.org

Catalytic Cycle Elucidation in 1,5-Diazabicyclo(4.4.0)dec-6-ene Mediated Reactions

The catalytic cycle of a 1,5-Diazabicyclo(4.4.0)dec-6-ene mediated reaction typically involves the following key steps:

Proton Abstraction/Nucleophilic Attack: The cycle begins with the DBN acting either as a base to deprotonate a substrate, creating a more reactive nucleophile, or as a nucleophile itself to form a reactive intermediate. youtube.comresearchgate.netyoutube.com

Intermediate Formation and Reaction: The generated intermediate (e.g., an enolate or an acyl-amidinium ion) then reacts with the other substrate in the reaction. researchgate.netyoutube.com

Product Formation and Catalyst Regeneration: The product is formed, and the DBN catalyst is regenerated in its original form, allowing it to participate in another catalytic cycle. youtube.comyoutube.com

For example, in a DBN-catalyzed acylation, DBN first attacks the anhydride (B1165640) to form the acyl-DBN intermediate. researchgate.net This intermediate then reacts with the alcohol to yield the ester product and the protonated DBN. A final deprotonation step, often by another molecule of the alcohol or a weak base, regenerates the neutral DBN catalyst.

Theoretical and experimental studies are crucial for elucidating these catalytic cycles. researchgate.net For instance, in some reactions, it has been proposed that DBN can act as a "proton shuttle," facilitating the transfer of protons between different species in the reaction mixture. diva-portal.org

Role as a Complexing Ligand in Catalytic Systems

Beyond its role as an organocatalyst, 1,5-Diazabicyclo(4.4.0)dec-6-ene and other bicyclic amidines can also function as ligands in metal-catalyzed reactions. unipa.itrsc.org The nitrogen atoms in the amidine structure can coordinate to a metal center, influencing the metal's electronic properties and steric environment. unipa.itsioc-journal.cn

The design and synthesis of novel metal complexes with amidine-based ligands is an active area of research, aiming to develop more efficient and selective catalysts for a wide range of organic transformations. unipa.itrsc.org

Applications of 1,5 Diazabicyclo 4.4.0 Dec 6 Ene in Advanced Organic Synthesis

Elimination Reactions

Elimination reactions are fundamental processes in organic synthesis for the formation of alkenes. The efficacy of non-nucleophilic bases is critical in promoting these reactions, particularly in complex molecular scaffolds where side reactions must be minimized.

Dehydrohalogenation Processes

Dehydrohalogenation involves the removal of a hydrogen atom and a halogen from adjacent carbons in an alkyl halide to form an alkene. While the broader class of bicyclic amidines is known to be highly effective for these transformations, a specific investigation into the use of 1,5-Diazabicyclo(4.4.0)dec-6-ene has not been extensively reported. nih.gov A thorough review of scientific databases indicates a lack of specific examples or detailed research findings for the application of 1,5-Diazabicyclo(4.4.0)dec-6-ene as a base in dehydrohalogenation reactions.

Table 1: Research Findings on 1,5-Diazabicyclo(4.4.0)dec-6-ene in Dehydrohalogenation

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|

Conversion of Sulfonic Esters to Alkenes

The elimination of sulfonic esters, such as tosylates and mesylates, is another key method for synthesizing alkenes. This transformation often requires a strong, non-nucleophilic base to facilitate the E2 elimination pathway. Despite the theoretical potential for 1,5-Diazabicyclo(4.4.0)dec-6-ene to act as a suitable base in this capacity, the scientific literature does not currently contain specific studies or examples of its use for converting sulfonic esters into alkenes.

Condensation Reactions and Carbon-Carbon Bond Formation

Condensation reactions are vital for constructing the carbon skeletons of complex organic molecules. The role of an organic base in these reactions is typically to generate a nucleophilic enolate or a related species.

Knoevenagel Condensations

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base. The reaction is a cornerstone of C-C bond formation. A review of the current literature indicates that there are no published research articles detailing the specific use of 1,5-Diazabicyclo(4.4.0)dec-6-ene as a catalyst for the Knoevenagel condensation.

Aldol (B89426) Condensation Variants

The aldol condensation creates a β-hydroxy carbonyl compound, which can then be dehydrated to form an α,β-unsaturated carbonyl compound. The choice of base is crucial for controlling the reaction's outcome. While related amidine bases are frequently used as catalysts for aldol reactions, there is no specific research documenting the application of 1,5-Diazabicyclo(4.4.0)dec-6-ene in aldol condensation variants.

Michael Addition Reactions

The Michael addition involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This reaction is a powerful tool for forming carbon-carbon bonds. A comprehensive search of chemical literature and databases reveals no specific examples or detailed studies where 1,5-Diazabicyclo(4.4.0)dec-6-ene has been employed as a catalyst for Michael addition reactions.

Table 2: Research Findings on 1,5-Diazabicyclo(4.4.0)dec-6-ene in Condensation Reactions

| Reaction Type | Michael Donor/Active Methylene Compound | Michael Acceptor/Carbonyl | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

| Aldol Condensation | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Mannich-Type Reactions

The Mannich reaction, a cornerstone of carbon-carbon bond formation, involves the aminoalkylation of an acidic proton located on a carbon atom. In this context, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), a related guanidine-type base, has demonstrated its efficacy. For instance, chiral Mannich adducts of di-tert-butylphenols and a bicyclic imine have been synthesized, and these compounds have shown interesting antiproliferative activity. mdpi.com The stereoselective Mannich-type reactions of a bicyclic imine with various nucleophiles like furan, pyrrole, indole, and substituted phenols highlight the potential of such catalysts in generating chiral compounds. mdpi.com

Cyclization and Rearrangement Reactions

The catalytic prowess of DBD and its analogues extends to a variety of cyclization and rearrangement reactions, which are fundamental in the construction of complex molecular architectures.

TBD has been successfully employed in promoting intramolecular cyclization cascades. For example, it catalyzes an amidation–cyclization–elimination cascade for the synthesis of cyclic imides. acs.org This transformation showcases the dual reactivity of TBD, involving both its traditional basicity and a less common C–C bond cleavage capability, providing efficient access to these important heterocyclic structures. acs.org Furthermore, TBD has been utilized in bioinspired intramolecular [4+2] cycloaddition reactions to construct caged tetracyclic cores of sesquiterpenoids. nih.gov In some cases, a base-promoted stepwise double Michael reaction mechanism is proposed for these formal [4+2] cycloadditions. nih.gov

The ability of TBD to catalyze ring-opening polymerization (ROP) of cyclic esters is a significant application. It has been shown to be an effective organocatalyst for the ROP of monomers like δ-valerolactone, ε-caprolactone, and L-lactide, leading to polymers with narrow polydispersity. acs.org The mechanism is suggested to involve nucleophilic attack of the amidine's imine nitrogen on the ester carbonyl, generating an activated intermediate. acs.org TBD has also been used for the ROP of trimethylene carbonate (TMC), even in the absence of an alcohol initiator, proceeding rapidly to yield both linear and cyclic poly(trimethylene carbonate) (PTMC). mdpi.com Additionally, TBD has demonstrated excellent catalytic activity in the ROP of 2,2,5,5-tetramethyl-1,3-dioxa-2-silacyclohexane (Si6M), producing polymers with high number-average molecular weights. rsc.org

Table 1: TBD-Catalyzed Ring-Opening Polymerization of Various Monomers

| Monomer | Initiator | Solvent | Temperature (°C) | Observations | Reference |

| Trimethylene carbonate (TMC) | None | THF | 25 | Rapid polymerization, formation of linear and cyclic polymers. | mdpi.com |

| δ-Valerolactone | 4-Pyrenebutanol | - | - | Leads to polymers with narrow polydispersity. | acs.org |

| ε-Caprolactone | 4-Pyrenebutanol | - | - | Leads to polymers with narrow polydispersity. | acs.org |

| L-Lactide | 4-Pyrenebutanol | - | - | Leads to polymers with narrow polydispersity. | acs.org |

| 2,2,5,5-tetramethyl-1,3-dioxa-2-silacyclohexane (Si6M) | Ethanol (B145695) | - | 25 | High catalytic activity, high molecular weight polymer. | rsc.org |

TBD is an effective catalyst for the isomerization of allylic substrates. It can catalyze the isomerization of a broad range of allylic alcohols, ethers, and halides with excellent transfer of chirality. diva-portal.orgdiva-portal.org Mechanistic studies using density functional theory (DFT) suggest that organic bases without metal cations, such as TBD, follow an ion pair-assisted (IPA) mechanism. nih.gov This methodology has been applied to the isomerization of conjugated polyenyl alcohols and ethers, which can be challenging with metal catalysts. diva-portal.org The proposed mechanism for these transformations can involve a series of iterative acs.orgnih.gov-proton shifts. diva-portal.org

Esterification and Amidation Reactions

The strong basicity of DBD and related compounds makes them excellent catalysts for esterification and amidation reactions, including the industrially important process of transesterification.

TBD has been identified as a highly efficient catalyst for transesterification reactions. google.comresearchgate.net For example, in the transesterification of ethyl acetate (B1210297) with methanol, TBD provided a 76% conversion to methyl acetate after one hour at 24°C. google.com Similarly, a 77% conversion was observed in the transesterification of ethyl formate (B1220265) to methyl formate under the same conditions. google.com The catalytic activity of TBD in these reactions is notably higher than other amidine bases like DBN and DBU. google.comresearchgate.net

The mechanism of TBD-catalyzed transesterification can involve the formation of an N-acetyl-TBD intermediate, which then reacts with an alcohol to produce the new ester and regenerate the catalyst. researchgate.net This catalytic cycle highlights the bifunctional nature of TBD. Furthermore, TBD has been used in the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), demonstrating its potential in chemical recycling. osti.gov

In the context of amidation, TBD has been shown to be crucial for the direct aminolysis of ethoxycarbonylmethyl esters of 1,4-dihydropyridines with secondary amines, a reaction that does not proceed in its absence. mdpi.com This regioselective amidation occurs without affecting the alkyl ester conjugated with the 1,4-dihydropyridine (B1200194) ring. mdpi.com

Table 2: TBD-Catalyzed Transesterification and Amidation Reactions

| Substrate | Reagent | Catalyst | Product | Conversion/Yield | Reference |

| Ethyl acetate | Methanol | TBD | Methyl acetate | 76% | google.com |

| Ethyl formate | Methanol | TBD | Methyl formate | 77% | google.com |

| Ethoxycarbonylmethyl ester of 1,4-dihydropyridine | Secondary amine | TBD | Carbamoylmethyl ester | Good to excellent yields | mdpi.com |

| Rapeseed oil | Methanol | TBD | Methyl esters | >90% | researchgate.net |

Carboxylic Acid Esterification

As a strong, bicyclic amidine base, 1,5-Diazabicyclo(4.4.0)dec-6-ene has been identified as a suitable catalyst for specific esterification reactions. Its utility is noted in the preparation of cyanoacetic esters through the reaction of a corresponding monochloroacetic ester with hydrogen cyanide. google.com In this process, DBD is listed among other amidine bases capable of facilitating the reaction, which proceeds at temperatures ranging from -25 to 80°C. google.com While preference is often given to DBU and DBN in the patented literature, the inclusion of DBD underscores its capability as a base for this transformation. google.com

Table 1: DBD in Cyanoacetic Ester Synthesis google.com

| Reactant 1 | Reactant 2 | Base | Product |

| Monochloroacetic ester | Hydrogen Cyanide | 1,5-Diazabicyclo(4.4.0)dec-6-ene (DBD) | Cyanoacetic ester |

Amide and Thioester Syntheses

The application of 1,5-Diazabicyclo(4.4.0)dec-6-ene in the direct synthesis of amides and thioesters is not extensively documented in scientific literature. However, its potential as a catalyst for the formation of related N-C=O bonds has been noted. Specifically, DBD is mentioned as a possible (poly)cyclic amidine catalyst for the synthesis of carbamate (B1207046) and urea (B33335) compounds from the reaction of an amine with a carbonate or carbamate. google.com This suggests its utility in facilitating nucleophilic attack on carbonyl-type precursors. In contrast, there is a lack of specific research findings detailing the use of DBD for thioester synthesis.

Multicomponent Reactions (MCRs) Facilitated by 1,5-Diazabicyclo(4.4.0)dec-6-ene

While the use of 1,5-Diazabicyclo(4.4.0)dec-6-ene to catalyze the formation of complex heterocyclic frameworks is not a common theme in published research, significant work has been done on the synthesis of this heterocyclic framework itself. A 2016 study highlighted that the 1,5-diazabicyclo[4.4.0]dec-5-ene core is a "little-studied class of compounds" and presented an efficient, general route to its synthesis. nih.gov The method involves the hydrogenation of readily available pyrido[1,2-a]pyrimidines over a 5% Rhodium-on-Alumina catalyst. nih.gov This process yields various substituted 1,5-diazabicyclo[4.4.0]dec-5-enes in high yields (>95%), providing a practical pathway to this novel class of heterocyclic compounds. nih.gov

Table 2: Synthesis of the 1,5-Diazabicyclo[4.4.0]dec-5-ene Framework nih.gov

| Precursor | Catalyst | Reaction Type | Product |

| Pyrido[1,2-a]pyrimidines | 5% Rh/Al₂O₃ | Hydrogenation | 1,5-Diazabicyclo[4.4.0]dec-5-enes |

The facilitation of one-pot synthetic strategies and multicomponent reactions is a hallmark of strong, non-nucleophilic bases. Patents suggest that amidines like 1,5-Diazabicyclo(4.4.0)dec-6-ene are potential candidates for such transformations, for instance in the one-pot synthesis of carbamates. google.com However, a review of the academic literature reveals a scarcity of specific examples where DBD is employed as the catalyst of choice. Research in this area has predominantly focused on the application of its analogues, DBU and TBD, which are frequently used as catalysts in Michael additions, Henry reactions, and other cascade processes designed as one-pot strategies. researchgate.netresearchgate.netresearchgate.net

Role in Polymerization Chemistry

A comprehensive review of polymerization chemistry indicates that 1,5-Diazabicyclo(4.4.0)dec-6-ene (DBD) is not a prominently featured organocatalyst for ring-opening polymerization (ROP). The focus of organocatalyzed ROP for producing polyesters, polycarbonates, and other polymers has been overwhelmingly directed towards its structural relative, the bicyclic guanidine (B92328) 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). mdpi.commdpi.comnih.gov

TBD has been successfully employed as a potent catalyst for the ROP of a wide array of monomers, including lactide, trimethylene carbonate (TMC), and various morpholine-2,5-dione (B184730) derivatives. mdpi.commdpi.comnih.gov Mechanistic studies show that TBD can act as a bifunctional catalyst, activating both the monomer and the initiator. rsc.org The extensive body of research on TBD-catalyzed ROP highlights a clear divergence in the scientific community's focus, with the guanidine-based TBD being heavily investigated while the amidine-based DBD has been largely overlooked for this specific application. nih.gov

Table 3: Examples of Ring-Opening Polymerizations Catalyzed by the Structural Analogue TBD

| Monomer | Catalyst | Polymer Product | Reference |

| rac-Lactide (rac-LA) | Chiral 4,8-diphenyl-TBD | Isotactic enriched Polylactide (PLA) | mdpi.comnih.gov |

| Trimethylene Carbonate (TMC) | TBD | Poly(trimethylene carbonate) (PTMC) | mdpi.com |

| Alkyl-substituted Morpholine-2,5-diones | TBD | Poly(ester amide)s | nih.gov |

| β-Butyrolactone (BL) | TBD | Poly(β-butyrolactone) (PBL) | rsc.org |

Polymer Modification Reactions

A comprehensive search of scientific literature did not yield specific research findings or data on the application of 1,5-Diazabicyclo(4.4.0)dec-6-ene in polymer modification reactions, such as the synthesis of block copolymers or polymer grafting. Related compounds like TBD and DBU are frequently used as organocatalysts for these transformations, but specific data for 1,5-Diazabicyclo(4.4.0)dec-6-ene is not documented in the available literature.

Carbonylation and Carboxylation Methodologies

There is no specific information available in the surveyed literature regarding the use of 1,5-Diazabicyclo(4.4.0)dec-6-ene as a catalyst or reagent in carbonylation or carboxylation reactions. Methodologies for these transformations often employ related bases like TBD or DBU, typically in conjunction with transition metal catalysts, but detailed research findings for 1,5-Diazabicyclo(4.4.0)dec-6-ene in this context have not been reported.

Halogenation Reactions and Reagent Development

An extensive review of the literature provided no evidence of 1,5-Diazabicyclo(4.4.0)dec-6-ene being utilized in halogenation reactions or in the development of halogenating reagents.

Enantioselective and Diastereoselective Transformations (Asymmetric Synthesis)

While asymmetric synthesis is a broad and critical field, there is a lack of published research detailing the use of 1,5-Diazabicyclo(4.4.0)dec-6-ene in the specific enantioselective and diastereoselective transformations listed below.

No research findings were identified that describe the use of 1,5-Diazabicyclo(4.4.0)dec-6-ene as a catalyst for asymmetric epoxidation. Chiral derivatives of the related guanidine TBD have been explored for this purpose, but similar studies involving 1,5-Diazabicyclo(4.4.0)dec-6-ene are not present in the available scientific literature. arkat-usa.org

A search of the scientific literature did not yield any instances of 1,5-Diazabicyclo(4.4.0)dec-6-ene being used as a catalyst or reagent to promote stereoselective rearrangement reactions.

No data is available to suggest the use of 1,5-Diazabicyclo(4.4.0)dec-6-ene in processes involving chiral auxiliaries or as a ligand in asymmetric catalysis.

Catalysis in Specialized Organic Transformations (e.g., Baylis-Hillman, Ugi post-cyclizations)

The compound 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often referred to by its common abbreviation, is a powerful and versatile non-nucleophilic base that has found extensive application as a catalyst in a wide array of organic transformations. Its utility is particularly pronounced in specialized reactions that benefit from its strong basicity and catalytic activity. This section will focus on the catalytic role of DBU in the Baylis-Hillman reaction and in various Ugi post-cyclization strategies, highlighting its effectiveness in promoting the formation of complex and valuable molecular architectures. It is important to note that while the subject of this article is "1,5-Diazabicyclo(4.4.0)dec-6-ene", the vast body of scientific literature points to the widespread use of its isomer, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in the reactions discussed herein. Therefore, this article will focus on the well-documented applications of DBU.

Catalysis in the Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic species, typically a tertiary amine or phosphine. organic-chemistry.org This reaction is highly valued for its atom economy and the generation of densely functionalized products, specifically allylic alcohols with a new stereocenter. wikipedia.org

Detailed Research Findings

Research has demonstrated that 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an exceptionally effective catalyst for the Baylis-Hillman reaction, often providing significantly faster reaction rates compared to other commonly used amine catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). organic-chemistry.orgrsc.org The enhanced catalytic activity of DBU expands the scope of the Baylis-Hillman reaction, enabling the use of less reactive substrates and improving yields. rsc.org

DBU has been successfully employed in the Baylis-Hillman reaction with a variety of substrates. For instance, it has been shown to catalyze the reaction between aromatic aldehydes and activated alkenes such as acrylates and vinyl ketones. tandfonline.comnih.gov Furthermore, DBU has been utilized in intramolecular Baylis-Hillman reactions, providing access to cyclic products. wikipedia.org However, in some cases, particularly with enolizable aldehydes in protic solvents, the strong basicity of DBU can lead to side reactions, such as acetal (B89532) formation. wikipedia.org

The table below summarizes representative examples of DBU-catalyzed Baylis-Hillman reactions, showcasing the diversity of applicable substrates and the typical reaction conditions and yields.

| Aldehyde | Activated Alkene | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Methyl acrylate | None | 24 h | 85 | rsc.org |

| 4-Nitrobenzaldehyde | Methyl acrylate | None | 0.5 h | 95 | rsc.org |

| Furfural | Methyl acrylate | None | 48 h | 75 | rsc.org |

| Benzaldehyde | Methyl vinyl ketone | None | 48 h | 60 | rsc.org |

| 4-Chlorobenzaldehyde | Acrylonitrile | None | 24 h | 70 | rsc.org |

| Cyclohexanecarboxaldehyde | Methyl acrylate | None | 168 h | 40 | rsc.org |

Catalysis in Ugi Post-Cyclizations

The Ugi reaction is a powerful multi-component reaction (MCR) that allows for the rapid assembly of complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govnih.gov While the direct products of the Ugi reaction are linear peptide-like structures, they serve as versatile intermediates for subsequent transformations. DBU has emerged as a valuable catalyst for promoting post-Ugi cyclization cascades, transforming the linear Ugi adducts into a diverse range of heterocyclic scaffolds. nih.govnih.govresearchgate.net

Detailed Research Findings

DBU's role in Ugi post-cyclizations is primarily that of a strong, non-nucleophilic base that can facilitate intramolecular reactions by deprotonation of acidic protons within the Ugi adduct. This deprotonation can initiate a variety of cyclization pathways, including Michael additions, condensations, and other annulation reactions.

One notable application is the DBU-catalyzed post-Ugi amide-ester exchange followed by a Conia-ene double cyclization, which has been used to synthesize highly functionalized cycloimide-fused spiroindolines. In this process, DBU facilitates an intramolecular cyclization cascade, leading to the formation of complex polycyclic structures with potential biological activity.

Another significant application is the synthesis of piperazinones. A novel method has been developed involving an Ugi reaction with aminoacetaldehyde dimethyl acetal, followed by an acid-mediated cyclization to form an iminium precursor. nih.gov While this specific example does not directly use DBU for the cyclization, it highlights the importance of post-Ugi transformations for which DBU is a well-suited catalyst in other contexts. For instance, DBU has been employed in the synthesis of various lactams through post-Ugi Michael additions and other cyclization strategies. tandfonline.com

The versatility of DBU in promoting these cyclizations allows for the generation of a wide array of heterocyclic systems, demonstrating the power of combining MCRs with subsequent catalytic transformations for diversity-oriented synthesis. researchgate.netscilit.com

The following table presents examples of DBU-catalyzed post-Ugi cyclization reactions, illustrating the starting Ugi-type adducts and the resulting heterocyclic products.

| Ugi Adduct Precursors | Resulting Heterocycle | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Hydroxyacetophenone, CO2 | 4-Hydroxy-3-propyl-2H-chromen-2-one | DMSO | 12 h | 88 | tandfonline.com |

| o-Acetamidoacetophenone, CO2 | 4-Methoxy-1-methyl-3-propionylquinolin-2(1H)-one | DMSO | 12 h | 72 | tandfonline.com |

| o-Hydroxypropiophenone, CO2 | 3-Ethyl-4-hydroxy-2H-chromen-2-one | DMSO | 12 h | 91 | tandfonline.com |

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies and Rate Constant Determination

Kinetic studies are fundamental to unraveling the mechanism of a catalyzed reaction, providing quantitative insights into the reaction rates and the factors that influence them. For reactions catalyzed by DBD and related cyclic amidine bases, kinetic analyses help to establish the order of reaction with respect to the catalyst, substrates, and other species, which in turn aids in formulating a rate law that is consistent with a proposed mechanism.

While specific rate constants for reactions catalyzed by 1,5-Diazabicyclo(4.4.0)dec-6-ene are not extensively documented in readily available literature, studies on analogous systems provide valuable insights. For instance, the kinetics of proton transfer reactions involving similar strong organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been measured, revealing very high rate constants, often in the range of 10⁷ to 10⁸ dm³mol⁻¹s⁻¹. grafiati.com These studies highlight the exceptional efficiency of these catalysts in proton abstraction, a key step in many base-catalyzed reactions. The general methodology for determining these rate constants often involves techniques like the T-jump method for very fast reactions. grafiati.com

The following table, while not specific to DBD, illustrates the type of kinetic data obtained for related cyclic organic bases in proton transfer reactions.

| Organic Base | Reaction | Rate Constant (kH / dm³mol⁻¹s⁻¹) | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) | Proton transfer from 4-nitrophenyl[bis(ethylsulphonyl)]methane | 1.32 × 10⁷ - 2.00 × 10⁷ | 20–40 | grafiati.com |

| TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) | Proton transfer from 4-nitrophenyl[bis(ethylsulphonyl)]methane | 2.82 × 10⁷ - 4.84 × 10⁷ | 20–40 | grafiati.com |

Deactivation Pathways and Catalyst Longevity Research

The long-term stability and efficiency of a catalyst are critical for its practical application. Research into the deactivation pathways of DBD and other amidine catalysts seeks to understand the chemical and physical processes that lead to a loss of catalytic activity over time. While specific studies focusing solely on the deactivation of DBD are scarce, general mechanisms of amine catalyst deactivation can be considered. researchgate.netepa.gov

Potential deactivation pathways for amidine catalysts like DBD may include:

Hydrolysis: In the presence of water, the amidine functionality can be susceptible to hydrolysis, leading to the formation of an amide and an amine, neither of which typically possesses the same catalytic activity as the parent amidine. The kinetics of hydrolysis for related amidine-based ionic liquids have been investigated, providing insights into their stability in aqueous environments. aalto.fi

Reaction with Substrates or Products: The catalyst can potentially undergo irreversible reactions with substrates, intermediates, or products, leading to the formation of inactive adducts. For example, in reactions involving electrophilic partners, the nucleophilic nitrogen of DBD could form a stable covalent bond that prevents its participation in the catalytic cycle.

Carbon Deposition: In high-temperature gas-phase reactions, carbon deposition on the catalyst surface can physically block active sites, a common deactivation mechanism for many types of catalysts. researchgate.net

Understanding these pathways is essential for developing strategies to enhance catalyst longevity, such as carrying out reactions under anhydrous conditions or modifying the catalyst structure to improve its stability.

Intermediates Identification and Characterization in Catalytic Cycles

The identification and characterization of reaction intermediates are paramount to substantiating a proposed catalytic mechanism. catalysis.blognih.gov In DBD-catalyzed reactions, intermediates are often transient and present in low concentrations, making their detection challenging. Spectroscopic techniques are invaluable tools in this endeavor. researchgate.netresearchgate.netdtic.mil

For instance, in reactions where DBD acts as a nucleophilic catalyst, an acyl-amidinium intermediate may be formed. This intermediate would be highly electrophilic and readily attacked by a subsequent nucleophile. The detection of such an intermediate could be attempted using techniques like:

Nuclear Magnetic Resonance (NMR) Spectroscopy: By carefully controlling reaction conditions (e.g., low temperature), it may be possible to observe the signals of the intermediate.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting ionic intermediates in solution.

Infrared (IR) Spectroscopy: The formation of an acyl-amidinium intermediate would result in characteristic changes in the IR spectrum, such as the appearance of a new carbonyl stretching frequency.

In the context of related catalysts, mechanistic studies on the ring-opening polymerization of lactones catalyzed by TBD have computationally explored the energetics of various proposed intermediates. acs.org These studies suggest that the reaction can proceed through either an amide-like intermediate or lactone intermediates, with the preferred pathway depending on the specific substrate. acs.org

Proposed Reaction Mechanisms for Key Transformations

The versatility of DBD as a catalyst stems from its ability to engage in multiple modes of action, primarily as a Brønsted base and as a nucleophile. The prevailing mechanism often depends on the nature of the substrates and the reaction conditions.

Proton Transfer Dynamics

The most fundamental role of DBD is as a strong, non-nucleophilic base. Its high basicity allows it to efficiently deprotonate a wide range of carbon and heteroatom acids, generating reactive anionic intermediates. The mechanism of proton transfer is a crucial aspect of its catalytic activity. nsf.govnih.gov

Studies on similar guanidine-type bases have shown that they can facilitate proton transfer through a "proton shuttling" mechanism, which contributes to their high catalytic efficiency. rsc.org In this model, the base can accept a proton from a substrate and then deliver it to another species in a concerted or stepwise manner. The isomerization of allylic substrates catalyzed by TBD is proposed to proceed via a epa.govresearchgate.net-proton shift through the formation of a tight ion-pair. diva-portal.org

Nucleophilic Attack and Acyl Transfer Processes

While often employed as a base, DBD can also act as a potent nucleophilic catalyst. bath.ac.uk This is particularly relevant in acyl transfer reactions, where the amidine nitrogen attacks an electrophilic carbonyl group. nih.govnih.govlibretexts.orgyoutube.com

A general mechanism for DBD-catalyzed acyl transfer involves the following steps:

Nucleophilic Attack: The sp² hybridized nitrogen of DBD attacks the electrophilic carbonyl carbon of a substrate (e.g., an ester or anhydride) to form a tetrahedral intermediate.

Formation of Acyl-Amidinium Intermediate: The tetrahedral intermediate collapses, expelling the leaving group to form a highly reactive acyl-amidinium species.

Acyl Transfer: A nucleophile (e.g., an alcohol or amine) attacks the acyl-amidinium intermediate, leading to the formation of a new tetrahedral intermediate.

Product Formation and Catalyst Regeneration: This second intermediate collapses to yield the acylated product and regenerate the DBD catalyst.

This nucleophilic catalysis pathway has been demonstrated for the related amidine DBU in the esterification of carboxylic acids. researchgate.net

Hydrogen Bonding Interactions in Catalysis

Hydrogen bonding plays a critical, and sometimes underappreciated, role in catalysis by DBD and related amidine/guanidine (B92328) systems. osti.govrsc.orgucm.esuri.edu The N-H proton of the protonated form of DBD, or in related guanidines like TBD, can act as a hydrogen bond donor. This bifunctional nature, where the molecule can act as both a Brønsted base (via the unprotonated nitrogen) and a hydrogen-bond donor, is a key feature of its catalytic efficacy.

In many reactions, DBD can activate both the nucleophile (through deprotonation) and the electrophile (through hydrogen bonding) simultaneously. For example, in a Michael addition, DBD can deprotonate the Michael donor to form a nucleophilic enolate, while the protonated form of the catalyst can hydrogen bond to the carbonyl group of the Michael acceptor, increasing its electrophilicity and orienting it for the subsequent nucleophilic attack. This cooperative activation can lead to significant rate enhancements and stereocontrol. researchgate.net

Computational and Theoretical Studies of 1,5 Diazabicyclo 4.4.0 Dec 6 Ene

Quantum Chemical Calculations (e.g., DFT Studies) on Reactivity

Quantum chemical calculations, particularly DFT, are pivotal in quantifying the reactivity of 1,5-Diazabicyclo(4.4.0)dec-6-ene. A primary focus of these studies is the calculation of its gas-phase basicity (GB) and proton affinity (PA), which are direct measures of its intrinsic strength as a base. mdpi.com The proton affinity is the negative of the enthalpy change for the gas-phase protonation of the molecule, while gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. mdpi.com

Computational models show that the high basicity of DBD is a result of its rigid bicyclic structure, which enforces a specific geometry that enhances the availability of the lone pair on the sp²-hybridized nitrogen atom for protonation. The resulting protonated cation is effectively stabilized. dergipark.org.tr

Calculated thermodynamic parameters for DBD highlight its classification as an organic superbase. These values are crucial for comparing its reactivity to other well-known bases and for predicting its behavior in various chemical environments. dergipark.org.trmdpi.com

Table 1: Computed Gas-Phase Ion Energetics Data for 1,5-Diazabicyclo(4.4.0)dec-6-ene (DBD)

| Parameter | Value (kcal/mol) | Value (kJ/mol) | Reference |

| Proton Affinity | 250.10 | 1046.4 | nist.gov |

| Gas Basicity | 242.35 | 1014.0 | nist.gov |

Note: Data sourced from the NIST Chemistry WebBook, based on the evaluated compilation by Hunter and Lias (1998). nist.gov

Modeling of Catalytic Transition States and Reaction Pathways

The modeling of transition states and reaction pathways is a powerful application of computational chemistry that provides deep insight into how a catalyst facilitates a chemical reaction. This analysis involves locating the transition state structures on the potential energy surface and calculating the associated activation energy barriers. dergipark.org.tr

While extensive computational studies detailing reaction mechanisms exist for structurally related bicyclic amidine and guanidine (B92328) catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), specific and detailed research on the modeling of transition states for reactions catalyzed solely by 1,5-Diazabicyclo(4.4.0)dec-6-ene is not widely available in the scientific literature. dergipark.org.trdiva-portal.orgacs.org

In principle, such computational investigations for DBD would involve:

Identifying Reactants, Intermediates, and Products: Mapping out the complete catalytic cycle, including any intermediates formed upon interaction of DBD with the substrates.

Locating Transition States: Using algorithms to find the highest energy point along the reaction coordinate between each step. This is a critical calculation for determining the rate-limiting step of the reaction. rsc.org

Calculating Activation Barriers: Determining the energy difference between the reactants/intermediates and the corresponding transition states to quantify the kinetics of the reaction. rsc.org

These studies would clarify the precise role of DBD, for instance, whether it acts as a simple Brønsted base, a nucleophilic catalyst, or a bifunctional catalyst that activates both reactants simultaneously.

Conformational Analysis and Energetic Profiles of 1,5-Diazabicyclo(4.4.0)dec-6-ene and its Adducts

Conformational analysis through computational methods explores the different spatial arrangements of a molecule and their relative energies. For a fused bicyclic system like 1,5-Diazabicyclo(4.4.0)dec-6-ene, the two six-membered rings have limited flexibility, but understanding their preferred conformations is crucial for explaining its reactivity and interactions. rsc.org

Detailed computational studies focusing specifically on the conformational landscape and energetic profiles of DBD and its adducts (e.g., with Lewis acids or during the formation of intermediates) are limited in published research. For comparison, studies on related compounds like TBD have used DFT to investigate the structure of hydrogen-bonded complexes and reaction intermediates. researchgate.net

A theoretical conformational analysis of DBD and its adducts would typically involve:

Potential Energy Surface Scan: Systematically changing key dihedral angles to identify all possible low-energy conformers.

Geometry Optimization: Fully optimizing the geometry of each identified conformer to find the local energy minima.

Energy Calculation: Calculating the relative energies (enthalpy and Gibbs free energy) of each conformer to determine their populations at a given temperature. rsc.org

Such an analysis would provide insight into the most stable three-dimensional structure of DBD and how its conformation might change upon forming an adduct with a substrate, which is essential for understanding its role in stereoselective catalysis.

Computational Insights into Structure-Reactivity Relationships

Computational studies provide fundamental insights into the relationship between the molecular structure of 1,5-Diazabicyclo(4.4.0)dec-6-ene and its observed reactivity. The defining feature of DBD is its bicyclic amidine framework, which computational analysis identifies as the source of its potent basicity. dergipark.org.tr

The key structure-reactivity insights derived from theoretical calculations include:

Structural Rigidity: The fused [4.4.0] ring system locks the molecule into a conformation that minimizes steric hindrance around the basic nitrogen center and pre-organizes it for protonation or nucleophilic attack. This reduces the entropic penalty upon binding, contributing to its high reactivity compared to more flexible acyclic amines. mdpi.com

Amidine Resonance: The amidine functional group (-N=C-N-) allows for significant delocalization of the positive charge in the protonated form (the amidinium ion). DFT calculations can quantify this charge distribution, showing that the charge is shared between the two nitrogen atoms, which greatly stabilizes the conjugate acid and, consequently, increases the basicity of the neutral molecule.

Push-Pull Effect: The structure of DBD can be described as a "push-pull" system. The alkyl portions of the rings act as electron-donating ("push") groups, increasing the electron density on the nitrogen atoms. The sp² nitrogen, in turn, acts as the basic center ("pull"). This electronic arrangement, which can be modeled and quantified by computational methods, is a recognized principle for designing strong organic bases. dergipark.org.tr

By comparing the computed properties of DBD with other bases like DBN (1,5-diazabicyclo[4.3.0]non-5-ene) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), computational studies can rationalize how changes in ring size and structure directly impact basicity and catalytic activity. dergipark.org.tr

Derivatives and Analogues of 1,5 Diazabicyclo 4.4.0 Dec 6 Ene: Design and Application

Synthesis and Characterization of Modified Bicyclic Amidine Scaffolds

A general and efficient route to synthesize derivatives of 1,5-diazabicyclo[4.4.0]dec-5-ene has been developed. nih.gov This method involves the hydrogenation of readily available pyrido[1,2-a]pyrimidines. nih.gov Since a wide variety of substituted 2-aminopyridines and 1,3-dicarbonyl compounds can be used to prepare the starting pyrido[1,2-a]pyrimidines in a single, high-yielding step, this hydrogenation approach provides access to a diverse range of novel substituted 1,5-diazabicyclo[4.4.0]dec-5-enes. nih.gov

For instance, the condensation of 2-aminopyridine (B139424) with 1,1,3,3-tetraethoxypropane (B54473) followed by hydrogenation over a 5% Rh/Al2O3 catalyst affords the parent 1,5-diazabicyclo[4.4.0]dec-5-ene (DBD). nih.gov Similarly, using substituted 2-aminopyridines or different 1,3-dicarbonyl compounds allows for the introduction of various functional groups onto the bicyclic scaffold. nih.gov

Table 1: Synthesis of 1,5-Diazabicyclo[4.4.0]dec-5-ene Derivatives via Hydrogenation of Pyrido[1,2-a]pyrimidines. nih.gov

| Starting Pyrido[1,2-a]pyrimidine (B8458354) | Resulting 1,5-Diazabicyclo[4.4.0]dec-5-ene Derivative | Yield |

| Pyrido[1,2-a]pyrimidin-5-ium perchlorate (B79767) | 1,5-Diazabicyclo[4.4.0]dec-5-ene perchlorate | >95% |

| 2,4-Dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate | 2,4-Dimethyl-1,5-diazabicyclo[4.4.0]dec-5-ene perchlorate | >95% |

Impact of Structural Modifications on Basicity and Catalytic Activity

The structural modifications of the bicyclic amidine scaffold have a significant impact on the basicity and, consequently, the catalytic activity of the resulting derivatives. The basicity of these compounds is a key factor in their ability to act as catalysts in various organic reactions. rsc.orgacs.org

While specific basicity data for a wide range of DBD derivatives is not yet extensively documented, studies on related bicyclic amidines like DBU and its derivatives offer valuable insights. The basicity of DBU (pKa of the conjugate acid is ~13.5 in water) is a major contributor to its effectiveness as a catalyst. acs.orgwikipedia.org It is expected that substituents on the DBD core will similarly influence its basicity. Electron-donating groups are likely to increase basicity, while electron-withdrawing groups will decrease it.

The catalytic activity of these amidine derivatives is not solely dependent on their Brønsted basicity. Nucleophilicity also plays a crucial role. rsc.org Research comparing DBU and DBN has shown that their nucleophilicities and Lewis basicities towards Csp2 centers differ, with DBN being both more nucleophilic and more Lewis basic than DBU. rsc.org This suggests that the ring size and conformation of the bicyclic system significantly affect its reactivity.

In the context of catalysis, DBU has been shown to be an effective catalyst for a wide array of reactions, including Michael additions, amidations, and polymerization reactions. psu.edursc.orgacs.org The catalytic activity of DBU can be modulated by forming ionic liquids, where the anion structure influences the physicochemical properties and catalytic performance. psu.eduacs.org It is reasonable to assume that DBD derivatives would exhibit a similar tunability in their catalytic behavior based on structural modifications.

Applications of Specific Derivatives in Targeted Synthetic Reactions

While the application of specific DBD derivatives is an emerging area of research, the known reactivity of related bicyclic amidines provides a strong indication of their potential. For example, DBU is a highly versatile catalyst used in numerous synthetic transformations. tandfonline.comresearchgate.net

Table 2: Selected Applications of DBU as a Catalyst. highfine.comacs.orgresearchgate.net

| Reaction Type | Substrates | Product | Catalyst System |

| 1,6-Addition | p-Quinone methides, alcohols | Diaryl-methane derivatives | DBU |

| Synthesis of Terminal Acetylenes | 1,1-Dibromoalkenes | Terminal aryl- and styryl-acetylenes | DBU |

| Baylis-Hillman Reaction | Aldehydes, activated alkenes | Allylic alcohols | DBU |

| Amidation | Carboxylic acids, amines | Amides | DBU/N,N'-Carbonyldiimidazole |

Given the structural similarities, it is anticipated that DBD derivatives will find applications in similar types of reactions. The ability to synthesize a variety of substituted DBDs opens the door to creating "task-specific" catalysts, where the electronic and steric properties are fine-tuned for a particular chemical transformation. For instance, chiral derivatives of related diazabicyclo[4.4.0]decane systems have been synthesized and characterized, suggesting the potential for developing enantioselective catalysts based on the DBD scaffold. rsc.org

Furthermore, the development of supported or immobilized DBD derivatives could lead to more sustainable catalytic processes, allowing for easy recovery and reuse of the catalyst. The functionalization of magnetic nanoparticles with the related guanidine (B92328) base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has demonstrated the feasibility of creating recyclable catalysts for CO2 fixation. rsc.org A similar approach could be applied to DBD derivatives for various catalytic applications.

Green Chemistry and Sustainable Approaches Utilizing 1,5 Diazabicyclo 4.4.0 Dec 6 Ene

Solvent-Free or Aqueous Medium Reactions

There is a lack of available scientific literature detailing the use of 1,5-Diazabicyclo(4.4.0)dec-6-ene as a catalyst or reagent in solvent-free or aqueous medium reactions. While the principles of green chemistry encourage the reduction or elimination of volatile organic solvents, and many organic bases are explored for this purpose, specific studies involving this compound in such conditions were not identified in the current search of scholarly articles.

Utilization of Non-Toxic Reagents and Feedstocks

No specific research was found that details the application of 1,5-Diazabicyclo(4.4.0)dec-6-ene in reactions utilizing non-toxic reagents and renewable feedstocks. The role of organocatalysts in converting biomass-derived platform molecules into valuable chemicals is a key area of green chemistry; however, the catalytic activity of 1,5-Diazabicyclo(4.4.0)dec-6-ene in this context is not documented in the available literature.

Catalyst Recyclability and Reusability Studies

There are no available studies focusing on the recyclability and reusability of 1,5-Diazabicyclo(4.4.0)dec-6-ene as a catalyst. Catalyst recovery and reuse are fundamental aspects of sustainable chemical processes, aimed at reducing waste and improving economic viability. However, research documenting such studies for this particular compound could not be located.

Development of Environmentally Benign Synthetic Protocols

Information regarding the development of new, environmentally benign synthetic protocols specifically employing 1,5-Diazabicyclo(4.4.0)dec-6-ene is not present in the available research. While there is extensive research on developing greener synthetic routes, the contribution of this specific compound to such advancements has not been documented.

Flow Chemistry Applications

The application of 1,5-Diazabicyclo(4.4.0)dec-6-ene in flow chemistry, a green engineering technology that allows for safer and more efficient chemical processes, is not described in the current body of scientific literature. Although organocatalysts are increasingly being integrated into continuous flow systems, there are no specific examples or studies involving 1,5-Diazabicyclo(4.4.0)dec-6-ene.

Advanced Analytical Techniques in the Study of 1,5 Diazabicyclo 4.4.0 Dec 6 Ene Reactions

In Situ Spectroscopic Monitoring of Reaction Progress

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR allows for the quantitative tracking of both reactant consumption and product formation over time. By integrating the signals of specific protons or other NMR-active nuclei, researchers can construct detailed reaction profiles. For instance, in studies of azole-catalyzed amine acylation where DBU is used as a base, ¹H and ¹⁹F NMR spectroscopy have been employed to elucidate the global kinetics and deconvolute the key elementary steps of the catalytic cycle. ed.ac.uk These studies have revealed nuances such as the accumulation of N-acetylated intermediates and the role of co-evolved products in catalyst inhibition, which would be difficult to capture with endpoint analysis alone. ed.ac.uk Similarly, the kinetics of non-isocyanate polyurethane (NIPU) formation, a reaction often catalyzed by amidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), a related guanidine (B92328) base, have been successfully monitored using in situ NMR to understand the influence of catalyst concentration and temperature on polymerization rates. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: In situ FT-IR spectroscopy is another key technique, particularly well-suited for monitoring changes in functional groups throughout a reaction. youtube.comnih.gov The C=N stretching vibration of DBU and the characteristic absorptions of reactants and products can be tracked in real-time. researchgate.net This method has been applied to investigate the reaction of ionic liquids with CO2, where changes in the N-H stretch and bending vibrations signal the reaction's progress. youtube.com In studies of DBU-based protic ionic liquids, FT-IR spectra indicate the presence and temperature-dependent behavior of strong hydrogen bonds between the protonated DBU cation and the corresponding anion. researchgate.net This technique provides direct evidence of the interactions that govern the catalytic activity of DBU in various transformations. researchgate.netresearchgate.net

| Technique | Reaction Type | Key Findings | References |

| ¹H / ¹⁹F NMR | Azole-catalyzed Amine Acylation | Elucidation of global kinetics, quantification of intermediates, and identification of catalyst inhibition pathways. | ed.ac.uk |

| ¹H NMR | Non-isocyanate Polyurethane (NIPU) Formation | Determined the influence of catalyst concentration and temperature on aminolysis and hydrolysis side reactions. | researchgate.net |

| FT-IR | CO₂ Capture by Ionic Liquids | Monitored the disappearance of N-H stretch and bending vibrations, confirming the reaction mechanism. | youtube.com |

| FT-IR | Characterization of DBU-based Ionic Liquids | Identified strong hydrogen bonding between the protonated DBU cation and the anion, crucial for understanding catalytic activity. | researchgate.netresearchgate.net |

Chromatographic Methods for Product Analysis and Separation

Chromatographic techniques are essential for the qualitative and quantitative analysis of reaction mixtures, allowing for the separation, identification, and purification of products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used in conjunction with reactions involving DBU.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for analyzing the outcome of DBU-mediated reactions. For example, a rapid and quantitative reversed-phase (RP)-HPLC method was developed to determine the loading of functional groups on solid-phase synthesis resins. nih.gov This method utilizes DBU for the cleavage of the 9-fluorenylmethoxycarbonyl (FMOC) protecting group, followed by RP-HPLC to quantify the released dibenzofulvene adduct. nih.gov This approach proved to be a high-throughput and reproducible alternative to traditional spectrophotometric or gas chromatography methods. nih.gov In the synthesis of diverse diarylmethane scaffolds via a DBU-catalyzed 1,6-addition, flash column chromatography, a preparative form of liquid chromatography, was employed to purify the final products. acs.org

Gas Chromatography (GC): GC is another vital technique, particularly for volatile and semi-volatile compounds. In discussions surrounding the quantification of semi-volatile amine impurities, the use of DBU as an additive to ensure the analyte is in its free base form for GC analysis has been explored. chromforum.org While HPLC was not an option in this specific case, the use of a strong base like DBU was critical for achieving a detectable signal for the target amine. chromforum.org

| Technique | Application | Purpose | Details | References |

| RP-HPLC | FMOC-deprotection analysis | Quantify functional group loading on solid-phase resins | Optimized DBU concentration and deprotection time coupled with fast RP-HPLC separation. | nih.gov |

| Flash Column Chromatography | Purification of diarylmethanes | Isolate desired products from a DBU-catalyzed 1,6-Michael addition reaction. | Used silica (B1680970) gel with petroleum ether/ethyl acetate (B1210297) as the eluent system. | acs.org |

| GC | Quantification of amine impurities | Ensure analyte is in its free base form for analysis. | DBU was added in excess to deprotonate the amine analyte before injection. | chromforum.org |

| Column Chromatography | Purification of Phthalocyanines | Isolate metal-free and metallophthalocyanine products. | Used silica gel with chloroform (B151607) or a chloroform:methanol mixture as the eluent. | researchgate.net |

Crystallographic Analysis of 1,5-Diazabicyclo(4.4.0)dec-6-ene Salts and Complexes

X-ray crystallography provides definitive, three-dimensional structural information at the atomic level. This technique is crucial for understanding the precise nature of the interactions between DBU and other molecules, whether it is acting as a base to form a salt or as a ligand in a metal complex.

Analysis of DBU Salts: When DBU reacts with an acidic compound, it accepts a proton to form the corresponding amidinium cation, [DBUH]⁺, which then forms an ionic salt with the conjugate base of the acid. X-ray analysis of these salts reveals detailed information about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. For instance, the reaction of DBU with CO₂ in the presence of trace water was found to yield a bis(amidinium) bicarbonate salt, whose structure was confirmed by X-ray analysis. acs.org This study provided precise hydrogen-bond parameters within the crystal lattice. acs.org In another study, the structure of an oxo amidinium perchlorate (B79767), a derivative of the 1,5-diazabicyclo[4.4.0]dec-5-ene core, was unambiguously confirmed by X-ray crystal structure analysis. nih.gov This analysis was critical in establishing that the perchlorate ion was tightly bound and did not exchange with other anions present in the reaction mixture. nih.gov

Analysis of DBU Complexes: DBU can also act as a ligand, coordinating to metal centers. The resulting complexes can be isolated and studied by X-ray crystallography to elucidate their geometry and bonding. An example is the synthesis and characterization of trans-[Rh(CO)(dbu)(PPh₃)₂]ClO₄, where DBU displaced a phenylhydrazine (B124118) ligand. rsc.org The full characterization, including X-ray crystallography, provided a complete structural determination of this rhodium(I) complex containing a coordinated DBU molecule. rsc.org Such structural data is fundamental to understanding and designing new metal-based catalysts where DBU might be incorporated as a ligand.

| Compound | Crystal System | Space Group | Key Structural Features | References |

| bis[DBUH]⁺HCO₃⁻ | Triclinic | P-1 | Dimeric structure formed by hydrogen bonding between bicarbonate ions. | acs.org |

| Oxo amidinium perchlorate 12 | Not specified | Not specified | Confirmed the perchlorate as the counterion and its tight binding. | nih.gov |

| trans-[Rh(CO)(dbu)(PPh₃)₂]ClO₄ | Not specified | Not specified | Confirmed the displacement of the hydrazine (B178648) ligand and coordination of DBU to the rhodium center. | rsc.org |

Emerging Research Frontiers and Future Perspectives

Integration of Bicyclic Amidines with Other Catalytic Systems

The synergy between bicyclic amidines and other catalytic manifolds, such as metal catalysis and photoredox catalysis, represents a significant and rapidly evolving area of research. This dual-catalysis approach unlocks novel reaction pathways and enhances the efficiency and scope of chemical transformations.

Metal Catalysis: Bicyclic amidines are increasingly used in conjunction with transition metals, where they can act as bases, ligands, or both. In a notable example, the combination of a nickel(II) salt with DBU or related bases under photoredox conditions has been shown to facilitate challenging aryl amination reactions without the need for specialized ligands. mit.edu This method is effective for a broad range of substrates, including those with sensitive functional groups. mit.edu The base is crucial for the reaction, and in some cases, more sterically hindered or specialized bases like 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) can provide superior yields. mit.edu

Photoredox Catalysis: The merger of bicyclic amidine organocatalysis with visible-light photoredox catalysis has emerged as a powerful strategy for forming new chemical bonds under mild conditions. sigmaaldrich.com This dual system allows for the generation of reactive radical intermediates from simple starting materials. sigmaaldrich.com For instance, a protocol for aryl amination has been developed that combines a photocatalyst with a nickel catalyst and a bicyclic amidine base like 1,4-diazabicyclo[2.2.2]octane (DABCO) or MTBD. mit.edu This approach provides a complementary method to traditional palladium-catalyzed cross-coupling reactions. mit.edu

Exploration of Novel Reaction Spaces for Bicyclic Amidines

Researchers are continuously expanding the synthetic utility of bicyclic amidines by exploring their application in novel and complex reaction systems.